Dimethylgermanium dichloride

Vue d'ensemble

Description

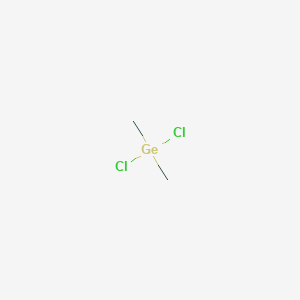

Dimethylgermanium dichloride, with the chemical formula (CH₃)₂GeCl₂, is an organogermanium compound. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is primarily used in chemical research and synthesis due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylgermanium dichloride can be synthesized through the reaction of germanium tetrachloride with methylmagnesium chloride or methyl lithium. The reaction typically occurs in an anhydrous environment to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of germanium tetrachloride with methylating agents under anhydrous conditions. The process requires careful handling to avoid moisture, which can lead to the hydrolysis of the product .

Analyse Des Réactions Chimiques

Hydrolysis and Aquation Reactions

Dimethylgermanium dichloride undergoes rapid hydrolysis in aqueous environments, contrasting sharply with silicon analogs.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by water on germanium, releasing HCl gas. The reaction is exothermic and moisture-sensitive, requiring anhydrous storage .

Substitution Reactions

The chlorine atoms in (CH₃)₂GeCl₂ are susceptible to nucleophilic displacement, enabling diverse functionalization.

Notable Example : Reaction with methylmagnesium chloride yields tetramethylgermane ((CH₃)₄Ge), a volatile liquid used in semiconductor doping .

Polymerization and Condensation Reactions

This compound serves as a monomer in polymer chemistry, particularly for germanium-containing materials.

Industrial Relevance : Germole polymers exhibit tunable optoelectronic behavior, making them candidates for OLEDs and photovoltaic devices .

Reduction Reactions

Controlled reduction of (CH₃)₂GeCl₂ yields germanium hydrides.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | (CH₃)₂GeH₂ | Air-sensitive liquid; decomposes above 50°C |

| NaBH₄ | THF, RT | (CH₃)₂GeHCl | Intermediate in hydride transfer reactions |

Caution : Reduction products are pyrophoric and require inert atmosphere handling .

Ionic and Coordination Chemistry

In polar solvents, (CH₃)₂GeCl₂ exhibits partial dissociation, enabling ionic reactions.

Conductivity Studies : Solutions in DMF show molar conductivity consistent with 1:1 electrolyte behavior .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Si Analog) | Driving Force |

|---|---|---|

| Hydrolysis | 3–5× faster | Lower Ge–Cl bond strength |

| Nucleophilic substitution | 2× slower | Larger atomic radius of Ge |

| Reduction | Comparable | Similar hydride stability |

Applications De Recherche Scientifique

Synthesis of Organogermanium Compounds

Dimethylgermanium dichloride serves as an important intermediate in the preparation of other organogermanium compounds. It can undergo various chemical reactions, including:

- Substitution Reactions : Reacts with nucleophiles to replace chlorine atoms.

- Reduction Reactions : Can be reduced to form dimethylgermanium hydride.

- Polymerization Reactions : Participates in polymerization to form π-conjugated polymers.

These reactions facilitate the development of new materials with unique electronic and optical properties.

Proteomics Research

The compound is extensively utilized in proteomics due to its ability to form stable complexes with proteins and other biomolecules. Its reactivity allows for the modification of biomolecules, aiding in the study of protein interactions and functions.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that germanium compounds exhibit bactericidal and fungicidal properties against various pathogens. For instance, studies have shown effective minimum inhibitory concentrations against bacteria such as Staphylococcus aureus and Escherichia coli .

- Immunomodulatory Effects : Some studies suggest that organogermanium compounds can enhance immune responses by activating macrophages, which may be beneficial for immunocompromised patients .

- Cellular Metabolism Enhancement : In vitro experiments indicate that these compounds can improve mitochondrial function by enhancing oxidative phosphorylation efficiency, potentially aiding in metabolic disorders .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A laboratory investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as a disinfectant agent .

Case Study 2: Oxidative Stress Model

In a study involving rat liver mitochondria, administration of this compound significantly decreased markers of oxidative damage while increasing ATP production. This suggests its role as a mitochondrial protector, potentially useful in therapeutic contexts .

Mécanisme D'action

The mechanism of action of dimethylgermanium dichloride involves its ability to form stable bonds with various organic and inorganic molecules. This reactivity is primarily due to the presence of germanium, which can form stable covalent bonds with carbon and other elements. The compound’s reactivity with nucleophiles and its ability to undergo polymerization make it a valuable reagent in synthetic chemistry .

Comparaison Avec Des Composés Similaires

- Trimethylgermanium chloride

- Diphenylgermanium dichloride

- Dibutylgermanium dichloride

- Diethylgermanium dichloride

Comparison: Dimethylgermanium dichloride is unique due to its specific reactivity and the ability to form π-conjugated polymers. Compared to other organogermanium compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its applications in polymer chemistry .

Activité Biologique

Dimethylgermanium dichloride, with the chemical formula (CH₃)₂GeCl₂, is an organogermanium compound that has garnered attention in various scientific fields, particularly in proteomics and chemical synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Weight : 173.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 124 °C

- Freezing Point : -22 °C

- Sensitivity : Moisture sensitive

This compound acts primarily as a precursor in the synthesis of various organogermanium compounds. Its biological activity is largely attributed to its ability to interact with biological molecules, potentially influencing metabolic pathways. The compound exhibits properties similar to those of silicon, which may enhance its reactivity with nucleophiles and facilitate the formation of biologically relevant structures.

Biological Activity and Applications

Recent studies have highlighted the biocidal properties of germanium-containing compounds, including this compound. Notable findings include:

- Antimicrobial Activity : Research indicates that germanium compounds possess bactericidal and fungicidal properties against a range of pathogens. A study demonstrated that specific germanium complexes showed effective minimum inhibitory concentrations (MICs) against various bacteria and fungi .

- Cellular Effects : In vitro studies have shown that organogermanium compounds can enhance oxidative phosphorylation efficiency in mitochondria, which suggests potential applications in metabolic disorders . This enhancement is linked to reduced lipid peroxidation levels, indicating a protective effect on cellular membranes.

- Immunomodulatory Effects : Some organogermanium compounds have been reported to stimulate immune responses, activating macrophages and enhancing the body's natural resistance to infections . These properties could be leveraged in therapeutic contexts, particularly for immunocompromised patients.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A laboratory investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as a disinfectant agent.

- Case Study 2 : In a model of oxidative stress, this compound was administered to rat liver mitochondria. The compound was found to significantly decrease markers of oxidative damage while increasing ATP production, suggesting its role as a mitochondrial protector .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | (CH₃)₂GeCl₂ | Antimicrobial, immunomodulatory | Proteomics, synthesis |

| Trimethylgermanium chloride | (CH₃)₃GeCl | Limited antimicrobial activity | Vapor deposition |

| Diphenylgermanium dichloride | C₆H₅₂GeCl₂ | Moderate antimicrobial effects | Chemical synthesis |

| Dibutylgermanium dichloride | C₈H₁₈GeCl₂ | Low biological activity | Organometallic chemistry |

Safety Information

This compound is classified as hazardous:

- Hazard Class : Flammable liquid and vapor; causes severe skin burns and eye damage.

- First Aid Measures : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Propriétés

IUPAC Name |

dichloro(dimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECBLVSMFAWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165156 | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-48-2 | |

| Record name | Germane, dichlorodimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.